2'-Fluoro-6'-hydroxypropiophenone
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Overview
Description
2’-Fluoro-6’-hydroxypropiophenone is an aromatic ketone with the molecular formula C9H9FO2. This compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to the benzene ring, along with a propiophenone moiety. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-6’-hydroxypropiophenone typically involves the Friedel-Crafts acylation of fluorobenzene derivatives with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of 2’-Fluoro-6’-hydroxypropiophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-6’-hydroxypropiophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2’-Fluoro-6’-hydroxybenzophenone.
Reduction: 2’-Fluoro-6’-hydroxypropiophenol.
Substitution: 2’-Amino-6’-hydroxypropiophenone.
Scientific Research Applications
2’-Fluoro-6’-hydroxypropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2’-Fluoro-6’-hydroxypropiophenone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2’-Fluoro-4’-hydroxypropiophenone
- 2’-Chloro-6’-hydroxypropiophenone
- 2’-Bromo-6’-hydroxypropiophenone
Uniqueness
2’-Fluoro-6’-hydroxypropiophenone is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9FO2 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
1-(2-fluoro-6-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H9FO2/c1-2-7(11)9-6(10)4-3-5-8(9)12/h3-5,12H,2H2,1H3 |
InChI Key |
MNOPLQOXNMVKGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1F)O |
Origin of Product |
United States |
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